Febantel-d6, VETRANAL(TM), analytical standard
Overview
Description
Febantel-d6, also known as VETRANAL™, is an analytical standard . It is not intended for human or veterinary use, but for research purposes only. The empirical formula is C20D6H16N4O6S . It has a molecular weight of 452.51 .
Molecular Structure Analysis
The molecular structure of Febantel-d6 involves a diphenylsulfide . The SMILES string representation is [2H]C([2H])([2H])OC(=O)N\\C(NC(=O)OC([2H])([2H])[2H])=N/c1ccc(Sc2ccccc2)cc1NC(=O)COC
.
Physical And Chemical Properties Analysis
Febantel-d6 is an analytical standard with a quality level of 100 . It is suitable for techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) . The product has a limited shelf life, with the expiry date provided on the label .
Scientific Research Applications
Analytical Method Development
The development of sensitive and reliable analytical methods for the simultaneous determination of pharmaceuticals, including febantel, in environmental samples is crucial. A study by Periša and Babić (2014) introduced a method based on solid-phase extraction followed by liquid chromatography with tandem mass spectrometry. This method demonstrated good reproducibility and recoveries above 80% for febantel among other compounds, highlighting its applicability for environmental monitoring, particularly in wastewater from the veterinary industry (Periša & Babić, 2014).
Polymorphism Studies
Research into the polymorphic forms of febantel reveals insights into the drug's crystalline structures and their implications for the veterinary industry. Bruni et al. (2017) identified a new polymorph of febantel using solvent-based recrystallization and other techniques. This new solid form, characterized by unique thermal and spectroscopic behaviors, contributes to the understanding of febantel's physical and chemical properties (Bruni et al., 2017).
Environmental Fate and Toxicity
Understanding the environmental fate of febantel is essential for assessing its ecological impact. Babić et al. (2018) investigated febantel's abiotic elimination processes in aquatic environments, finding that it is persistent against solar radiation and has a degradation pathway involving hydrolysis and oxidative cyclization. This study provides valuable data on febantel's environmental behavior and potential risks (Babić et al., 2018).
Veterinary Applications and Efficacy
Febantel's efficacy as an anthelmintic drug is well-documented. Studies have explored its activity against various parasites in animals, contributing to the development of effective treatments for parasitic infections. For instance, Kimura et al. (2006) demonstrated febantel's high efficacy against Heterobothrium okamotoi infection in cultured tiger puffer fish, highlighting its importance in veterinary medicine (Kimura et al., 2006).
Novel Analytical Techniques
The advancement of analytical techniques for febantel detection in various matrices is crucial for quality control and regulatory compliance. A study by Divya and Narayana (2016) developed a spectrophotometric method for febantel determination in pharmaceutical formulations. This method offers a simple, accurate, and cost-effective approach for the routine analysis of febantel in quality control laboratories (Divya & Narayana, 2016).
Mechanism of Action
Target of Action
Febantel-d6 is a broad-spectrum anthelmintic used against a wide range of gastrointestinal parasites in animals . It targets the parasites’ microtubules, which are important organelles involved in motility and division .
Mode of Action
Febantel-d6 acts on the worms only after transformation to fenbendazole . The molecular mode of action of all benzimidazoles, including fenbendazole, consists in binding to tubulin, a structural protein of microtubules . This binding disrupts the microtubule structure, leading to the death of the parasite .
Biochemical Pathways
Febantel-d6 is a pro-drug; after oral administration, it gets transformed into active metabolite fenbendazole by hydrolytic removal of methoxy acetyl group and subsequent cyclization . The metabolic pathway of Febantel-d6 shows that it gets converted directly to either fenbendazole or oxfendazole, which is achieved via Febantel-d6 sulfoxide as an intermediate .
Pharmacokinetics
In animals, Febantel-d6 is apparently readily absorbed from the gastrointestinal tract and is rapidly metabolized to fenbendazole-sulphone, fenbendazole, and oxibendazole . Sheep apparently absorb and metabolize the drug faster than cattle . Maximum plasma concentrations occur 6-12 hours after dosing in sheep and 12-24 hours in cattle .
Result of Action
The result of Febantel-d6’s action is the death of the targeted parasites. By disrupting the structure of the parasites’ microtubules, Febantel-d6 prevents their normal functioning, leading to their death .
Action Environment
Febantel-d6 has been found to be susceptible to degradation under various environmental conditions such as hydrolysis, photolysis, and thermal forced degradation conditions . It was found to be persistent against solar radiation . Therefore, environmental factors such as sunlight and temperature can influence the stability of Febantel-d6 . Furthermore, the drug’s action can be influenced by the pH of the environment, as heavy infestations with gastrointestinal roundworms increase the pH in the abomasum, which reduces the solubility of Febantel-d6, its absorption into blood, and its bioavailability .
Properties
IUPAC Name |
trideuteriomethyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-(trideuteriomethoxycarbonyl)carbamimidoyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-28-12-17(25)21-16-11-14(31-13-7-5-4-6-8-13)9-10-15(16)22-18(23-19(26)29-2)24-20(27)30-3/h4-11H,12H2,1-3H3,(H,21,25)(H2,22,23,24,26,27)/i2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCCXLBXIJMERM-XERRXZQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(NC(=O)OC)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC(=NC1=C(C=C(C=C1)SC2=CC=CC=C2)NC(=O)COC)NC(=O)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746813 | |
Record name | (~2~H_3_)Methyl [(E)-[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]({[(~2~H_3_)methyloxy]carbonyl}amino)methylidene]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-79-8 | |
Record name | (~2~H_3_)Methyl [(E)-[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]({[(~2~H_3_)methyloxy]carbonyl}amino)methylidene]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173021-79-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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